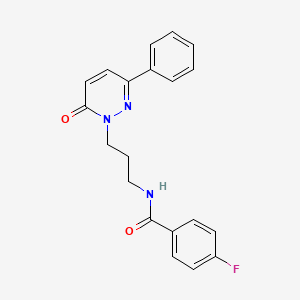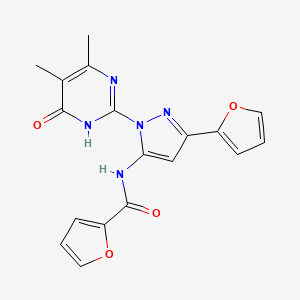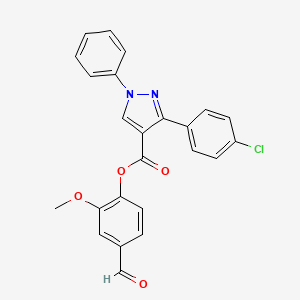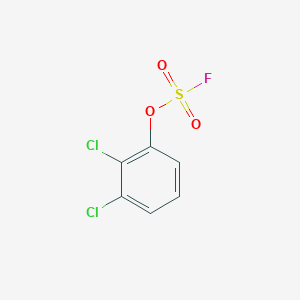
4-fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide is a synthetic organic compound characterized by a complex structure that includes a fluorinated benzamide moiety and a pyridazinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone ring can be synthesized through the cyclization of hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is usually introduced via a Friedel-Crafts acylation or alkylation reaction.
Attachment of the Propyl Linker: The propyl linker can be added through a nucleophilic substitution reaction, often using a halogenated propyl derivative.
Fluorination of the Benzamide: The fluorine atom is typically introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling of the Benzamide and Pyridazinone: The final step involves coupling the fluorinated benzamide with the pyridazinone derivative, usually through an amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridazinone rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group of the pyridazinone ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzamide ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 4-fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide is studied for its potential as a biochemical probe. It can be used to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its fluorinated benzamide moiety may impart unique chemical and physical characteristics to these materials.
Mécanisme D'action
The mechanism of action of 4-fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated benzamide moiety may enhance binding affinity and selectivity, while the pyridazinone ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-fluoro-N-(3-(6-oxo-3-methylpyridazin-1(6H)-yl)propyl)benzamide
- 4-chloro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide
- 4-fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide
Uniqueness
Compared to similar compounds, 4-fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide is unique due to the specific positioning of the fluorine atom and the phenyl group on the pyridazinone ring. These structural features can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
4-fluoro-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c21-17-9-7-16(8-10-17)20(26)22-13-4-14-24-19(25)12-11-18(23-24)15-5-2-1-3-6-15/h1-3,5-12H,4,13-14H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARZWURALKKKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(2,5-Difluorophenyl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2462511.png)





![Methyl [(2-chlorophenyl)sulfonyl]acetate](/img/structure/B2462524.png)
![7-Fluoro-3-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2462525.png)
![1,3,3-trimethyl-2-[(1E)-3-[(2Z)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]prop-1-en-1-yl]-3H-indol-1-ium; tetrafluoroboranuide](/img/structure/B2462526.png)

![[2-(1H-1,2,4-Triazol-5-ylthio)ethyl]amine dihydrochloride](/img/structure/B2462530.png)


![6-[(Furan-2-carbonyl)amino]hexanoic acid](/img/structure/B2462534.png)
